molecular formula C32H37NO4 B024193 Carebastine CAS No. 90729-42-3

Carebastine

Cat. No. B024193
CAS RN: 90729-42-3
M. Wt: 499.6 g/mol
InChI Key: XGHOVGYJHWQGCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Carebastine is synthesized through the microbial oxidation of ebastine. Among various microorganisms tested, Cunninghamella strains have shown the ability to oxidize ebastine to Carebastine via intermediary alcohol and aldehyde stages, leading to the corresponding carboxylic acid, Carebastine. Optimizing culture conditions, such as substrate concentration, pH, and the addition of poly(vinyl alcohol), can increase the yield of Carebastine significantly, with experiments indicating a reproducible yield improvement from 10% to 40% (Schwartz et al., 1996).

Molecular Structure Analysis

The molecular structure of Carebastine, derived from ebastine, is characterized by its conversion through oxidative biotransformation, which is mediated by specific enzymes such as CYP3A4 and CYP2J2. These enzymes play crucial roles in the N-dealkylation and hydroxylation processes that convert ebastine into its active metabolite, Carebastine, highlighting the complexity of its molecular structure and the importance of enzymatic activity in its formation (Liu et al., 2006).

Chemical Reactions and Properties

Carebastine's chemical properties are defined by its ability to undergo further metabolic transformations and its interaction with human liver microsomes and expressed cytochrome P450 enzymes. These interactions underscore the compound's metabolic stability and the enzymatic pathways involved in its formation and breakdown, which are essential for understanding its chemical behavior in biological systems (Liu et al., 2006).

Physical Properties Analysis

The physical properties of Carebastine, such as solubility, stability, and absorption characteristics, are crucial for its pharmacological efficacy. While specific studies focusing exclusively on the physical properties of Carebastine were not highlighted, the compound's bioavailability and pharmacokinetics are influenced by these properties, as observed in studies that explore its metabolic profile and transport mechanisms across biological barriers (Tamai et al., 2000).

Chemical Properties Analysis

The chemical properties analysis of Carebastine involves understanding its reactivity, stability under various conditions, and interactions with other molecules. Its role as a metabolite of ebastine and its interactions within the human body, particularly concerning enzymatic conversion processes, highlight its chemical behavior and the factors that influence its therapeutic potential and pharmacokinetics (Feng et al., 2009).

Scientific Research Applications

  • Anti-Angiogenic Activity : Carebastine inhibits VEGF-induced endothelial cell proliferation, migration, and angiogenesis, which may affect airway remodeling. This suggests its potential application in respiratory conditions involving airway remodeling (De Luisi et al., 2009).

  • Blood-Brain Barrier Transport : As a substrate for P-glycoprotein-mediated efflux at the blood-brain barrier, Carebastine has limited brain distribution. This characteristic is crucial in understanding its effects and limitations in neurological applications (Tamai et al., 2000).

  • Influence on Prostaglandin Release : Carebastine inhibits the release of prostaglandin D2, although it has little effect on cytokine release. This property can be relevant in the context of inflammatory responses and allergic reactions (Campbell et al., 1996).

  • Treatment of Allergic Conditions : It is effective in reducing severity scores in patients with symptomatic allergic rhinitis and is well-tolerated in treating seasonal allergic conjunctivitis, indicating its usefulness in allergy management (Kingham, 2000).

  • Dopamine Uptake Inhibition : Carebastine and ebastine inhibit brain dopamine uptake. However, they do not affect central dopamine metabolism, likely due to limited access to the brain. This finding can influence research on neurological pathways and drug interactions (Fujisaki et al., 2002).

  • Pregnancy and Lactation : Carebastine is well-tolerated in pregnant and lactating women, an important consideration in the treatment of allergic conditions in these populations (Saito et al., 2020).

Safety And Hazards

Carebastine is classified as having acute toxicity - Category 4, Oral. It is also hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . More detailed safety data can be found in the referenced source .

properties

IUPAC Name

2-[4-[4-(4-benzhydryloxypiperidin-1-yl)butanoyl]phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37NO4/c1-32(2,31(35)36)27-17-15-24(16-18-27)29(34)14-9-21-33-22-19-28(20-23-33)37-30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3-8,10-13,15-18,28,30H,9,14,19-23H2,1-2H3,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHOVGYJHWQGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238246
Record name Carebastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carebastine

CAS RN

90729-42-3
Record name Carebastine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90729-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carebastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090729423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carebastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carebastine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAREBASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75DLN707DO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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